molecular formula C9H12ClNO B6200905 (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2694056-68-1

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B6200905
CAS No.: 2694056-68-1
M. Wt: 185.7
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Description

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride: is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a methyl group at the second position and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with formaldehyde and a suitable alcohol under acidic conditions to form the benzoxazine ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

    Oxidation Products: Oxides of the benzoxazine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is valued for its ability to enhance the mechanical and thermal properties of materials.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound may influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: The free base form without the hydrochloride salt.

    2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the stereochemistry specified by the (2S) configuration.

    3,4-dihydro-2H-1,4-benzoxazine: The parent compound without the methyl group.

Uniqueness: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

2694056-68-1

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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